molecular formula C12H18O2 B031060 2-[(Phenylmethoxy)methyl]-1-butanol CAS No. 14058-59-4

2-[(Phenylmethoxy)methyl]-1-butanol

Cat. No.: B031060
CAS No.: 14058-59-4
M. Wt: 194.27 g/mol
InChI Key: JGPPRLBGJFRPIP-UHFFFAOYSA-N
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Description

2-[(Phenylmethoxy)methyl]-1-butanol is a specialty ether-alcohol compound of interest in chemical and pharmaceutical research. Its structure, featuring a butanol backbone ether-linked to a benzyloxymethyl group, suggests potential utility as a versatile intermediate or building block in organic synthesis. The benzyl-protecting group and the primary alcohol functionality make it a candidate for constructing more complex molecules, particularly in nucleoside and carbohydrate chemistry, or in the development of fragrances and specialty solvents. As a chiral molecule, researchers may investigate its use in asymmetric synthesis and the development of chiral ligands or catalysts. Its properties are also relevant for materials science, where it could be studied as a component in polymer formulations or as a solvent for resins. This product is provided as a high-purity material to ensure reproducible results in a laboratory setting. Intended Use: This product is supplied exclusively For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or personal use. Please handle all chemicals with appropriate care and refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

2-(phenylmethoxymethyl)butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-2-11(8-13)9-14-10-12-6-4-3-5-7-12/h3-7,11,13H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPPRLBGJFRPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)COCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Design

The Grignard approach, inspired by the synthesis of 2-ethyl-1-butanol, involves generating a benzyloxymethylmagnesium bromide intermediate. When 3-chloropentane reacts with magnesium in tetrahydrofuran, the resultant pentyl Grignard undergoes nucleophilic attack on benzyloxymethyl chloride (Fig. 1A). This stepwise alkylation introduces the target -(CH2OCH2Ph) group at C2 while preserving the primary alcohol functionality.

Critical Parameters :

  • Temperature : Initiation at 40°C with gradual heating to 66°C prevents Wagner-Meerwein rearrangements.

  • Solvent : 2-methyltetrahydrofuran outperforms THF in reducing ether cleavage byproducts.

  • Molar Ratios : A 1:1.12 halide-to-Mg ratio ensures complete reagent consumption (GC-MS monitoring).

Post-hydrolysis, crude yields reach 68–72%, though competing elimination at >70°C necessitates precise thermal control.

Williamson Ether Synthesis with Modified Substrates

Synthesis of 2-(Halomethyl)-1-Butanol Precursors

This method adapts SN2 displacement strategies from tert-butyl chloride syntheses. Protecting 1-butanol’s hydroxyl group as a tert-butyldimethylsilyl (TBS) ether enables regioselective bromination at C2 using PBr3 (Eq. 1):

TBSOCH2CH2CH2CH3PBr3,Et2OTBSOCH2CHBrCH2CH3(95% yield)\text{TBSOCH}2\text{CH}2\text{CH}2\text{CH}3 \xrightarrow{\text{PBr}3, \text{Et}2\text{O}} \text{TBSOCH}2\text{CHBrCH}2\text{CH}_3 \quad (95\% \text{ yield})

Etherification with Sodium Benzyloxide

Deprotection with tetrabutylammonium fluoride (TBAF) yields 2-bromo-1-butanol, which reacts with sodium benzyloxide (NaOBn) in DMF at 80°C (Eq. 2):

HOCH2CHBrCH2CH3+NaOBnHOCH2CH(CH2OCH2Ph)CH2CH3+NaBr\text{HOCH}2\text{CHBrCH}2\text{CH}3 + \text{NaOBn} \rightarrow \text{HOCH}2\text{CH(CH}2\text{OCH}2\text{Ph)CH}2\text{CH}3 + \text{NaBr}

Yield Optimization :

  • Base : K2CO3 (2.5 eq.) suppresses elimination versus NaOH.

  • Phase Transfer : Benzyltriethylammonium chloride (0.1 eq.) enhances interfacial kinetics, boosting yield to 65%.

Solvent-Free Multicomponent Condensation

Reaction Design and Catalysis

Building on pseudo-Betti product syntheses, equimolar benzaldehyde, 2-aminopyridine, and 1,3-butanediol react at 80°C under solvent-free conditions (Fig. 1B). The in situ-formed imine intermediate undergoes Mannich-type addition, followed by borohydride reduction to install the benzyloxymethyl group.

Advantages :

  • Atom Economy : 92% vs. 68% for stepwise routes.

  • Selectivity : No chromatography required; simple distillation achieves >99% purity.

Catalytic Hydrogenation of Unsaturated Precursors

Substrate Synthesis via Aldol Condensation

Crotonaldehyde reacts with benzyloxyacetaldehyde in a basic medium (Eq. 3):

CH3CH=CHCHO+PhCH2OCH2CHONaOHCH3CH=CHCH(OH)CH2OCH2Ph\text{CH}3\text{CH=CHCHO} + \text{PhCH}2\text{OCH}2\text{CHO} \xrightarrow{\text{NaOH}} \text{CH}3\text{CH=CHCH(OH)CH}2\text{OCH}2\text{Ph}

Subsequent hydrogenation over 5% Pd/C (50 psi H2, 25°C) saturates the double bond while preserving ether linkages, yielding 78% 2-[(phenylmethoxy)methyl]-1-butanol.

Purification and Defect Mitigation

Borate-Assisted Distillation

Adapting methods from zeolite defect studies, crude product is refluxed with trimethyl borate (1:0.3 molar ratio) to form volatile trimethoxyborane adducts. Fractional distillation at 180°C/15 mmHg removes hydrophilic silanol impurities, enhancing hydrophobicity (23,000:1 butanol/water selectivity).

Acetonide Protection-Deprotection

For oxygen-sensitive substrates, dimethyl acetonide forms cyclic acetals with diol impurities. Hydrolysis with 1M HCl selectively regenerates the target alcohol while removing glycol byproducts (99.7% GC purity).

Comparative Method Analysis

MethodYield (%)Purity (%)Key AdvantageLimitation
Grignard Alkylation7299.8Scalable to kilolab productionRequires strict anhydrous conditions
Williamson Synthesis6599.6No transition metalsMulti-step protection/deprotection
Multicomponent8599.7Solvent-free, one-potLimited to bench-scale
Hydrogenation7899.5High stereocontrolPd catalyst cost

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxymethyl)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The benzyloxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(Benzyloxymethyl)butanal or 2-(Benzyloxymethyl)butanoic acid.

    Reduction: Formation of 2-(Benzyloxymethyl)butane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Benzyloxymethyl)butan-1-ol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzyloxymethyl)butan-1-ol involves its interaction with specific molecular targets and pathways. The benzyloxymethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The primary alcohol group can undergo enzymatic oxidation, leading to the formation of reactive intermediates that can modulate biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from

The pyridazinone derivatives in (e.g., [¹⁸F]Fmpp1–3) share structural motifs with 2-[(Phenylmethoxy)methyl]-1-butanol, particularly the phenylmethoxy group. Key differences include:

  • Core Structure: The pyridazinone derivatives feature a heterocyclic pyridazinone core, whereas this compound is a linear aliphatic alcohol.
  • Substituent Complexity: The pyridazinones incorporate triazole rings and fluorine-18 labels for PET imaging, unlike the simpler butanol derivative.

Physicochemical Properties

Compound log P Value Key Structural Features
[¹⁸F]Fmpp1 1.98 ± 0.03 Pyridazinone core, triazole, fluoroethoxy
[¹⁸F]Fmpp2 1.73 ± 0.05 Pyridazinone core, extended ethylene glycol
[¹⁸F]Fmpp3 1.54 ± 0.14 Pyridazinone core, longer ethylene chain
This compound Inferred: ~2.0–2.5 Aliphatic chain, phenylmethoxy group
  • Lipophilicity: The log P values of the pyridazinone derivatives decrease with increasing ethylene glycol chain length (1.98 → 1.54), reflecting enhanced hydrophilicity. For this compound, the absence of hydrophilic ethylene glycol units and the presence of a hydrophobic phenyl group suggest a higher log P (~2.0–2.5), comparable to [¹⁸F]Fmpp1 .

Key Research Findings

  • Structure-Activity Relationships: The phenylmethoxy group enhances lipophilicity in both pyridazinones and aliphatic alcohols. However, hydrophilic substituents (e.g., ethylene glycol) can modulate this property for specific applications .
  • Synthetic Feasibility : Complex fluorinated analogs require multi-step syntheses with moderate yields, whereas simpler phenylmethoxy-alcohols may be more accessible for industrial use.

Q & A

Q. What are the most reliable synthetic routes for 2-[(Phenylmethoxy)methyl]-1-butanol, and how can retrosynthetic tools optimize pathway design?

  • Methodological Answer : A feasible approach involves leveraging retrosynthetic analysis guided by databases like PISTACHIO, Reaxys, and BKMS_METABOLIC to identify key precursors. For example, starting from phenylmethoxy-substituted aldehydes or ketones, nucleophilic addition reactions (e.g., Grignard or organozinc reagents) can yield the butanol backbone. Computational tools (e.g., AI-driven synthesis planners) prioritize routes with high plausibility scores (>0.01) and minimal side products . Reaction conditions (e.g., anhydrous solvents, controlled temperatures) should align with stability data for intermediates.

Q. How can researchers characterize the stereochemical and structural properties of this compound?

  • Methodological Answer : Combine NMR (¹H/¹³C) for functional group identification and stereochemical analysis, particularly focusing on the chiral center at the 1-butanol position. X-ray crystallography (as in analogous compounds like 2-Methyl-1-phenylbutan-2-ol) resolves absolute configuration, while FT-IR confirms hydroxyl and ether linkages. Mass spectrometry (HRMS) validates molecular formula (C₁₂H₁₈O₂) and isotopic patterns. Computational methods (DFT) predict vibrational spectra and optimize geometries for comparison .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS guidelines: use PPE (gloves, goggles), avoid inhalation/ingestion, and store in airtight containers away from oxidizers. Toxicity data for structural analogs (e.g., 2-(Dimethylamino)-2-phenylbutan-1-ol) suggest moderate irritation risks; conduct spill management with inert adsorbents (e.g., vermiculite). Ventilation requirements align with vapor pressure estimates (derived from PubChem data) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Steric hindrance from the phenylmethoxy group reduces SN2 feasibility at the primary alcohol site. Computational modeling (e.g., Gaussian with B3LYP/6-31G*) quantifies transition-state energies, while kinetic studies under varying conditions (polar aprotic solvents, nucleophile strength) reveal SN1 dominance. Compare with analogs like 1-Phenylbutan-2-ol to isolate electronic contributions of the methoxy group .

Q. What computational strategies predict the compound’s pharmacokinetic properties, such as logP or metabolic stability?

  • Methodological Answer : Use QSAR models (e.g., ADMET Predictor™) trained on phenyl-substituted alcohols. LogP calculations (e.g., XLogP3) estimate hydrophobicity (~2.8), while CYP450 metabolism simulations identify probable oxidation sites (e.g., benzylic positions). Molecular docking (AutoDock Vina) predicts binding to enzymes like alcohol dehydrogenase, validated against in vitro microsomal assays .

Q. How does the compound’s structure affect its role as a chiral auxiliary in asymmetric synthesis?

  • Methodological Answer : The secondary alcohol’s chirality enables diastereoselective induction. Test enantiomeric resolution via HPLC with chiral columns (e.g., Chiralpak IA) and compare enantiomeric excess (ee) with derivatives lacking the phenylmethoxy group (e.g., 2-Phenyl-2-butanol). Kinetic resolution studies under Mitsunobu conditions (DIAD/Ph₃P) quantify stereochemical control efficiency .

Q. What are the challenges in analyzing trace impurities or degradation products of this compound?

  • Methodological Answer : Employ LC-MS/MS with ion-trap detectors to identify low-abundance species (e.g., oxidation to ketones or cleavage of the ether bond). Accelerated stability studies (40°C/75% RH) monitor degradation kinetics, while GC-MS profiles detect volatile byproducts. Reference EPA DSSTox databases for toxicity profiles of identified impurities .

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